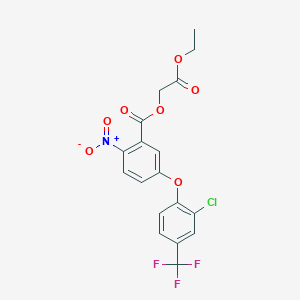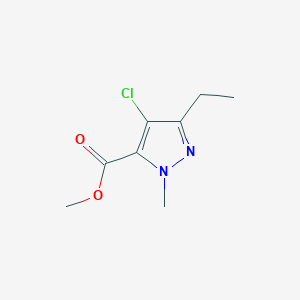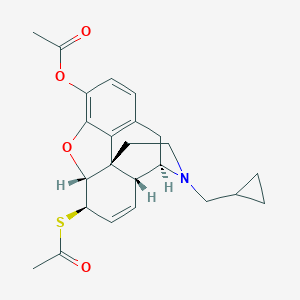![molecular formula C7H10N2O2 B166226 N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 126484-96-6](/img/structure/B166226.png)
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, also known as MOHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOHA is a bicyclic compound that belongs to the class of azabicyclo compounds and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, and its deficiency has been linked to various neurological disorders.
Effets Biochimiques Et Physiologiques
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which leads to increased levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for non-specific binding.
Orientations Futures
There are several future directions for research on N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in the treatment of neurological disorders.
2. Development of new N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide derivatives with improved pharmacological properties.
3. Investigation of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide as a tool for studying the role of acetylcholine in the brain.
4. Exploration of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide in the development of new pesticides and insecticides.
In conclusion, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide can be synthesized through a multistep process involving the reaction of various chemical precursors. One of the most commonly used methods for synthesizing N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide involves the reaction of 2-azabicyclo[3.1.0]hex-3-ene with methyl isocyanate, followed by N-methylation of the resulting product. The final step involves the oxidation of the N-methyl group to form N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide.
Applications De Recherche Scientifique
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been investigated as a potential lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
126484-96-6 |
|---|---|
Nom du produit |
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(11)7-3-4(7)2-5(10)9-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10) |
Clé InChI |
HFCKOBDZXLBXCA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C12CC1CC(=O)N2 |
SMILES canonique |
CNC(=O)C12CC1CC(=O)N2 |
Synonymes |
2-Azabicyclo[3.1.0]hexane-1-carboxamide,N-methyl-3-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



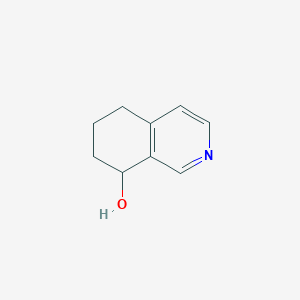
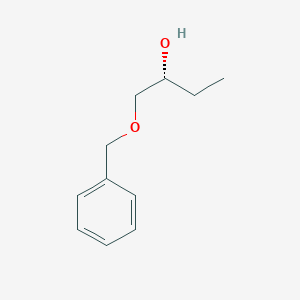
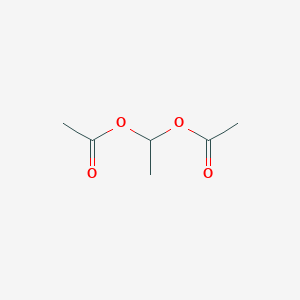
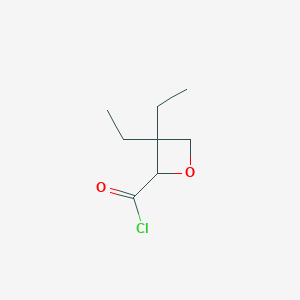
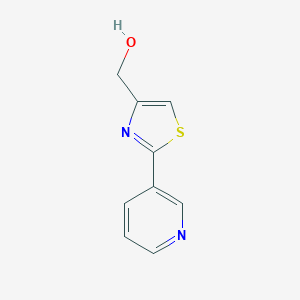





![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)
